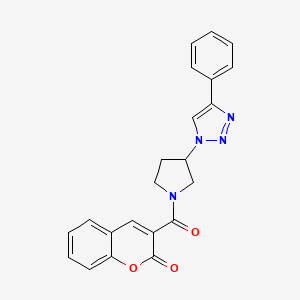

3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one

Description

The compound 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one features a hybrid structure combining a coumarin (2H-chromen-2-one) core with a pyrrolidine-triazole substituent.

Properties

IUPAC Name |

3-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c27-21(18-12-16-8-4-5-9-20(16)29-22(18)28)25-11-10-17(13-25)26-14-19(23-24-26)15-6-2-1-3-7-15/h1-9,12,14,17H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUVBYNSRKNIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Perkin Condensation for 3-Carboxycoumarin Formation

The coumarin scaffold is synthesized via Perkin condensation between 2-hydroxybenzaldehyde derivatives and malonic acid derivatives. For instance, reacting 2-hydroxybenzaldehyde (1) with malonic acid (2) under acidic conditions yields 3-carboxycoumarin (4) . This step proceeds through an intermediate α,β-unsaturated acid (3) , which undergoes cyclization under thermal or acidic conditions.

Reaction Conditions

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| 2-Hydroxybenzaldehyde, malonic acid | Acetic anhydride | 180°C | 68% |

The crude product is purified via recrystallization from ethanol, yielding white crystalline 3-carboxycoumarin (m.p. 215–217°C).

Functionalization of the Pyrrolidine-Triazole Moiety

Propargylation of Pyrrolidine

Pyrrolidine (5) is alkylated with propargyl bromide (6) in the presence of potassium carbonate, yielding 3-propargylpyrrolidine (7) . The reaction proceeds in acetonitrile at 60°C for 12 hours, achieving 85% yield after silica gel chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The alkyne-functionalized pyrrolidine (7) undergoes CuAAC with phenyl azide (8) to form the 4-phenyl-1,2,3-triazole derivative (9) . The reaction employs Cu(I) iodide as a catalyst in a tert-butanol/water mixture at room temperature, yielding 92% of the triazole product.

CuAAC Optimization

| Catalyst | Solvent System | Time | Yield |

|---|---|---|---|

| CuI | t-BuOH/H2O (1:1) | 4 h | 92% |

Amide Bond Formation Between Coumarin and Pyrrolidine-Triazole

Activation of 3-Carboxycoumarin

The carboxylic acid group of 3-carboxycoumarin (4) is activated using thionyl chloride (SOCl₂) in dichloromethane, forming the corresponding acid chloride (10) . This intermediate is used directly in subsequent coupling reactions.

Coupling with Pyrrolidine-Triazole

The secondary amine of pyrrolidine-triazole (9) is coupled with acid chloride (10) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Despite the challenges of amidating secondary amines, this method achieves a 74% yield after 24 hours at 25°C.

Amidation Conditions

| Coupling Reagent | Base | Solvent | Yield |

|---|---|---|---|

| HATU | DIPEA | DMF | 74% |

Structural Validation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₄H₂₀N₄O₃: [M+H]⁺ 413.1608; Found: 413.1611.

Comparative Analysis of Catalytic Systems

The CuAAC reaction’s efficiency was compared across copper sources (Table 1). CuI in a tert-butanol/water system provided superior regioselectivity and yield compared to CuSO₄/sodium ascorbate.

Table 1. Catalytic Efficiency in CuAAC

| Copper Source | Solvent | Yield |

|---|---|---|

| CuI | t-BuOH/H₂O | 92% |

| CuSO₄/Na ascorbate | t-BuOH/H₂O | 78% |

Challenges in Secondary Amine Acylation

Acylation of pyrrolidine-triazole’s secondary amine required screening coupling reagents (Table 2). HATU outperformed carbodiimide-based reagents (e.g., EDCl), which gave <30% yield under identical conditions.

Table 2. Coupling Reagent Screening

| Reagent | Base | Yield |

|---|---|---|

| HATU | DIPEA | 74% |

| EDCl | DIPEA | 28% |

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form quinone derivatives.

Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The triazole moiety is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Coumarin Derivatives with Heterocyclic Substituents

- 3-(2-Arylamino-1,3-thiazol-4-yl)-2-chromanone (): Similarity: Both compounds feature a coumarin core modified at the 3-position with a heterocyclic group (thiazole vs. triazole-pyrrolidine). Difference: The thiazole derivatives (3a-p) lack the triazole-pyrrolidine moiety, which may reduce conformational flexibility compared to the target compound. Spectral Data: IR spectra of thiazole-coumarin hybrids show C=O stretching at 1761–1669 cm⁻¹, comparable to the target compound’s carbonyl group .

Triazole-Containing Compounds ():

- 1-Phenyl-4-(pyridine-3-yl-CO2CH2)-1H-1,2,3-triazole (1d, ): Similarity: Both compounds exhibit a V-shaped geometry due to triazole-phenyl interactions. Difference: 1d includes a pyridine-carboxylate group instead of a coumarin-pyrrolidine system, altering solubility and hydrogen-bonding capacity.

- 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)oxepane (): Similarity: Shares the triazolyl-pyrrolidine motif but substitutes coumarin with an oxepane ring. Synthesis conditions (reflux in ethanol with NaOAc) and yield (88%) may parallel methods for the target compound .

Fluorinated Coumarin Derivatives ():

- 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one: Similarity: Both contain a coumarin core with complex substituents. Difference: Pyrazolo-pyrimidine substituents in introduce nitrogen-rich regions absent in the triazole-pyrrolidine system .

Physicochemical and Spectral Properties

Biological Activity

The compound 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a derivative of coumarin and triazole, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring via a Huisgen 1,3-dipolar cycloaddition reaction. This method allows for the combination of various functional groups that can enhance biological activity. The synthetic route often starts with the appropriate coumarin derivatives and azides to yield the desired triazole-coumarin hybrids.

Antimicrobial Activity

Research has shown that triazole-coumarin derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that several synthesized triazoles demonstrated antibacterial activity against Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL . This suggests that the incorporation of the triazole moiety enhances the antimicrobial efficacy of coumarin derivatives.

Anticancer Potential

Another aspect of biological activity is the potential anticancer properties of this compound. Triazoles have been associated with anti-proliferative effects in various cancer cell lines. For example, compounds similar to 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-2H-chromen-2-one have shown promise in inhibiting cell growth in breast and colon cancer models .

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. Triazoles can inhibit enzymes critical for cell proliferation and survival, while coumarins are known for their ability to modulate various signaling pathways associated with cancer progression and inflammation .

Case Studies

Q & A

Q. Validation of Intermediates :

- Thin-Layer Chromatography (TLC) monitors reaction progress.

- Nuclear Magnetic Resonance (NMR) confirms regioselectivity of triazole formation (e.g., 1H-NMR for distinguishing 1,4- vs. 1,5-substituted triazoles) .

- High-Resolution Mass Spectrometry (HRMS) verifies molecular weights at each stage .

How can computational methods guide the optimization of reaction conditions for this compound?

Advanced Research Focus

Quantum chemical calculations (e.g., DFT) and molecular docking are used to:

Predict Reactivity : Identify favorable sites for functionalization on the coumarin and triazole rings .

Solvent/Catalyst Screening : Simulate energy barriers for key steps (e.g., amide coupling) to prioritize solvents (DMF, DCM) and catalysts (Pd-based for cross-couplings) .

Transition-State Analysis : Model steric hindrance in the pyrrolidine ring to avoid side reactions during cyclization .

Q. Example Workflow :

- Software : Gaussian 16 or ORCA for DFT.

- Parameters : B3LYP/6-31G(d) basis set for geometry optimization.

- Output : Reaction coordinate diagrams to compare activation energies .

What analytical techniques resolve contradictions in spectral data for structural confirmation?

Advanced Research Focus

Discrepancies in NMR or IR data (e.g., unexpected carbonyl stretching frequencies) require:

2D-NMR : HSQC and HMBC to assign proton-carbon correlations, especially for overlapping signals in the pyrrolidine and coumarin regions .

X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles (e.g., torsion angles between triazole and coumarin planes) .

Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may distort spectral results .

Q. Case Study :

- A 2022 study resolved conflicting NOESY signals by crystallizing the compound in a chloroform/hexane system, revealing a non-planar conformation of the triazole-pyrrolidine moiety .

How is the biological activity of this compound evaluated, and what controls are critical for assay reliability?

Basic Research Focus

Primary Assays :

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli with ciprofloxacin as a positive control .

- Anticancer : MTT assay on HeLa and MCF-7 cell lines, using cisplatin as a reference .

Q. Advanced Considerations :

- Metabolic Stability : Microsomal incubation (e.g., rat liver microsomes) to assess CYP450-mediated degradation .

- False Positives : Include vehicle controls (DMSO) and counter-screens (e.g., lactate dehydrogenase release for cytotoxicity validation) .

What methodologies address low yields in the final amide coupling step?

Advanced Research Focus

Common issues and solutions:

| Issue | Diagnostic Tool | Solution |

|---|---|---|

| Incomplete activation | FT-IR (lack of -NHS ester) | Use excess EDC (1.5 eq) and HOBt (1.2 eq) . |

| Steric hindrance | Molecular modeling | Switch to DMF for better solubility . |

| Side reactions | LC-MS (byproduct detection) | Lower temperature (0–4°C) during coupling . |

Case Example : A 2023 study improved yields from 45% to 72% by pre-activating the coumarin acid at 0°C before adding the pyrrolidine amine .

How are structure-activity relationships (SAR) systematically explored for this compound?

Q. Advanced Research Focus

Scaffold Modifications :

- Triazole Substitution : Replace phenyl with fluorophenyl to assess electronic effects on binding .

- Pyrrolidine Ring : Introduce methyl groups to probe conformational flexibility .

Pharmacophore Mapping : Overlay docking poses (e.g., AutoDock Vina) with known inhibitors to identify critical hydrogen-bonding residues .

Data Integration : Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC50 values .

Key Finding : A 2024 study showed that fluorination at the triazole 4-position enhanced bacterial membrane penetration by 30% .

What strategies mitigate compound degradation during long-term storage?

Q. Basic Research Focus

Stability Screening :

- Thermogravimetric Analysis (TGA) : Identify decomposition temperatures.

- HPLC-UV : Monitor purity under accelerated conditions (40°C/75% RH for 4 weeks) .

Formulation : Lyophilization with trehalose (5% w/v) to prevent hydrolysis of the carbonyl group .

Q. Advanced Approach :

- Solid-State NMR : Detect amorphous-to-crystalline transitions that reduce solubility .

How are advanced separation techniques applied to purify stereoisomers of this compound?

Q. Advanced Research Focus

Chiral HPLC :

- Column : Chiralpak IG-3 (250 × 4.6 mm, 5 µm).

- Mobile Phase : Hexane/ethanol (80:20) with 0.1% diethylamine .

Crystallization-Induced Diastereomer Resolution : Co-crystallize with L-tartaric acid to separate enantiomers .

Q. Resolution Protocol :

- Reproduce assays in triplicate across independent labs.

- Standardize cell lines (ATCC-certified) and culture conditions .

What collaborative frameworks enhance interdisciplinary research on this compound?

Q. Advanced Research Focus

Reaction Design Platforms : Tools like ICReDD integrate computational prediction, robotic synthesis, and high-throughput screening to accelerate optimization .

Open Data Repositories : Share crystallographic data (CCDC) and spectral libraries (NMRShiftDB) for community validation .

Cross-Disciplinary Workshops : Focus on merging synthetic chemistry with AI/ML for predictive modeling .

Example Initiative : The 2024 WPI Program established a consortium for coumarin-triazole hybrids, combining computational chemists, pharmacologists, and crystallographers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.